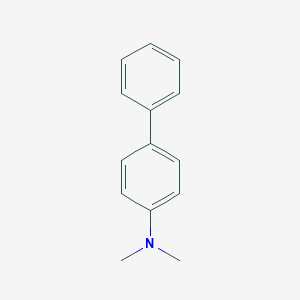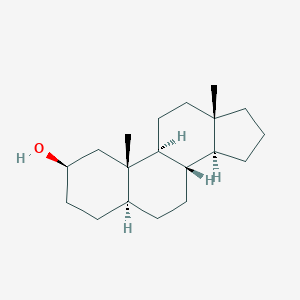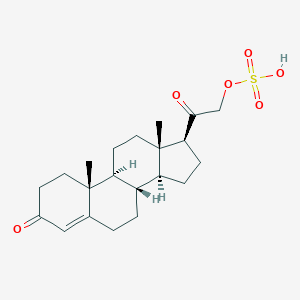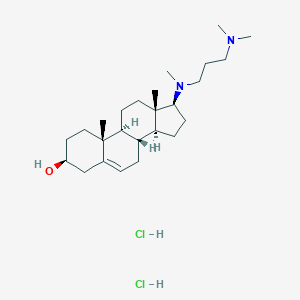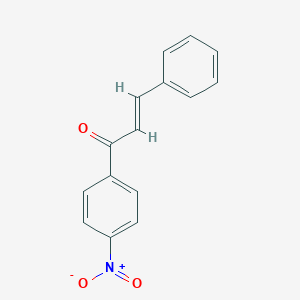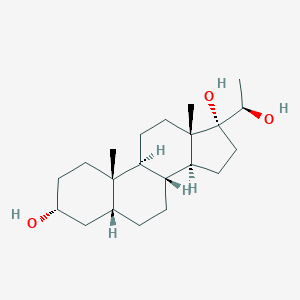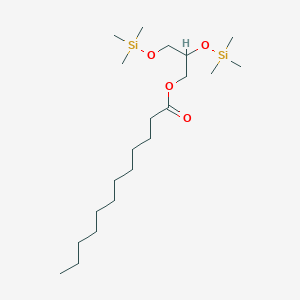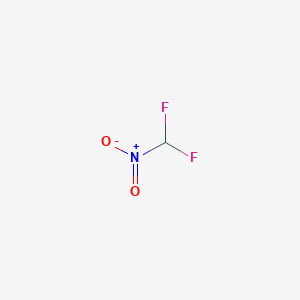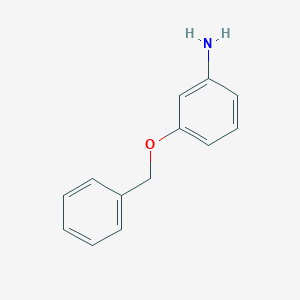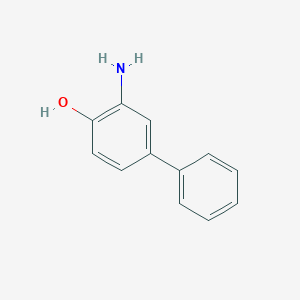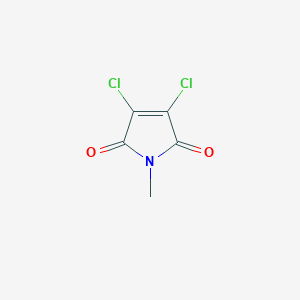
2,3-Dichloro-N-methylmaleimide
Descripción general
Descripción
2,3-Dichloro-N-methylmaleimide is a chemical compound that has been studied for its unique reactivity and utility in organic synthesis. Its structure allows it to undergo various nucleophilic substitution reactions, enabling the synthesis of a wide range of chemical compounds.
Synthesis Analysis
The synthesis of 2,3-Dichloro-N-methylmaleimide involves nucleophilic substitution reactions by various nucleophiles, leading to either monosubstituted or disubstituted products. This versatility is demonstrated in the synthesis of 2-phenylpyrrolo[3,4-b]quinoxaline-1,3-diones from 2,3-Dichloro-N-phenylmaleimide, showcasing its potential in complex organic synthesis (Hanaineh-Abdelnour, Bayyuk, & Theodorie, 1999).
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-N-methylmaleimide has been investigated through various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and molecular modeling. These studies provide detailed insights into its vibrational spectra, chemical shifts, and geometric parameters, contributing to a deeper understanding of its chemical behavior (Karabacak, Çoruh, & Kurt, 2008).
Chemical Reactions and Properties
2,3-Dichloro-N-methylmaleimide participates in a variety of chemical reactions, including radical copolymerization and cycloaddition reactions. These reactions underline its utility in creating complex molecular architectures and materials with specific properties. For example, its radical cations initiate free radical copolymerization, indicating its potential in polymer science (Sonntag, Janovský, Naumov, & Mehnert, 2002).
Physical Properties Analysis
The physical properties of 2,3-Dichloro-N-methylmaleimide, such as its melting point, boiling point, and solubility, are essential for its application in various chemical processes. However, specific studies focusing solely on these physical properties were not identified in the literature search, indicating a gap in the available research data.
Chemical Properties Analysis
The chemical properties of 2,3-Dichloro-N-methylmaleimide, including its reactivity with different nucleophiles, polymerization behavior, and role in catalysis, have been explored to some extent. Its ability to undergo copolymerization with other monomers demonstrates its versatility in creating polymers with tailored properties (Erceg, Vuković, Bogdanić, & Fleš, 2000).
Aplicaciones Científicas De Investigación
Spectroscopy and Molecular Structure Analysis
The experimental and theoretical vibrational spectra, including FT-IR and FT-Raman spectra, of derivatives of 2,3-Dichloro-N-methylmaleimide have been studied. These studies provide valuable information about the molecular structure and chemical shifts of these compounds, facilitating a deeper understanding of their chemical properties and potential applications (Karabacak, Çoruh, & Kurt, 2008).
Synthetic Chemistry
2,3-Dichloro-N-methylmaleimide has been utilized in various nucleophilic substitution reactions, leading to the synthesis of different compounds such as pyrroloquinoxaline diones and amino derivatives. This demonstrates its versatility and usefulness in the field of synthetic organic chemistry (Hanaineh-Abdelnour, Bayyuk, & Theodorie, 1999).
Catalysis in Asymmetric Hydrogenation
Compounds derived from 2,3-Dichloro-N-methylmaleimide have been used in the preparation of chiral metal complexes, which serve as catalysts in asymmetric hydrogenation and hydrosilylation reactions. This application is significant in the field of homogeneous asymmetric catalysis, highlighting the compound's role in producing chiral molecules (Kinting & Döbler, 1989).
Polymerization Studies
Studies involving the free radical copolymerization of N-Methylmaleimide and other monomers demonstrate the utility of 2,3-Dichloro-N-methylmaleimide derivatives in polymer science. This research contributes to understanding the polymerization processes and the development of new polymeric materials (Sonntag, Janovský, Naumov, & Mehnert, 2002).
Development of Organic Light-Emitting Materials
Derivatives of 2,3-Dichloro-N-methylmaleimide have been synthesized and investigated for their potential in organic light-emitting materials. This research is particularly relevant in the development of new materials for electronic and optoelectronic applications (Ning et al., 2007).
Safety And Hazards
Direcciones Futuras
Bisindolylmaleimide (BIM)-type compounds, which 2,3-Dichloro-N-methylmaleimide is a part of, have unique biological activities that have stimulated great interest in medicinal chemistry programs . They can be highly functionalised or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles .
Propiedades
IUPAC Name |
3,4-dichloro-1-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLPWAVSYVLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149981 | |
| Record name | Maleimide, 2,3-dichloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-N-methylmaleimide | |
CAS RN |
1123-61-1 | |
| Record name | 2,3-Dichloro-N-methylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide, 2,3-dichloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyldichloromaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, 2,3-dichloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ARQ6B32V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


